molecular formula C8H11NO2 B13892234 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B13892234
M. Wt: 153.18 g/mol
InChI Key: HQOXXVUBIBZFFK-UHFFFAOYSA-N
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Description

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[311]heptan-3-one is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a vinyl-substituted amine with a carbonyl compound in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Similar structure but lacks the methyl group.

    4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one: Similar but with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethenyl-4-methyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C8H11NO2/c1-3-8-4-6(5-8)9(2)7(10)11-8/h3,6H,1,4-5H2,2H3

InChI Key

HQOXXVUBIBZFFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C2)(OC1=O)C=C

Origin of Product

United States

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